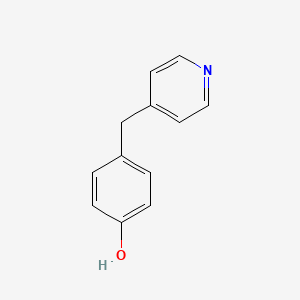

4-(Pyridin-4-ylmethyl)phenol

Description

4-(Pyridin-4-ylmethyl)phenol is an aromatic compound featuring a phenol moiety linked to a pyridinylmethyl group. Key characteristics include:

- Structure: A phenol ring substituted with a pyridin-4-ylmethyl group (–CH₂–C₅H₄N), enabling hydrogen bonding via the phenolic –OH and π-π interactions via the pyridine ring.

- Applications: Similar compounds exhibit pharmacological activity (e.g., anticancer properties) and material science relevance (e.g., liquid crystals) .

Properties

IUPAC Name |

4-(pyridin-4-ylmethyl)phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO/c14-12-3-1-10(2-4-12)9-11-5-7-13-8-6-11/h1-8,14H,9H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQNZRIMTMGOVMD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CC2=CC=NC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901309860 | |

| Record name | 4-(4-Pyridinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66414-18-4 | |

| Record name | 4-(4-Pyridinylmethyl)phenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=66414-18-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Pyridinylmethyl)phenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901309860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(pyridin-4-ylmethyl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Pyridin-4-ylmethyl)phenol typically involves the reaction of 4-pyridinemethanol with phenol under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 4-pyridinemethanol. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures .

Industrial Production Methods

Industrial production of 4-(Pyridin-4-ylmethyl)phenol may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(Pyridin-4-ylmethyl)phenol undergoes various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones using oxidizing agents like chromic acid.

Reduction: Reduction of the phenol group can lead to the formation of hydroquinones.

Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the phenol group

Common Reagents and Conditions

Oxidation: Chromic acid, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens (e.g., bromine, chlorine), nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid)

Major Products

Oxidation: Quinones.

Reduction: Hydroquinones.

Substitution: Halogenated phenols, nitrophenols, sulfonated phenols

Scientific Research Applications

4-(Pyridin-4-ylmethyl)phenol has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-(Pyridin-4-ylmethyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, leading to various biological effects. The phenol group can participate in hydrogen bonding and other interactions, while the pyridin-4-ylmethyl group can enhance its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

4-(2-Pyridin-4-yl-propenyl)-phenol (Compound 11)

- Structure: Phenol linked to a pyridinyl-propenyl (–CH=CH–C₅H₄N) group via a conjugated double bond.

- Synthesis : Condensation of 4-ethyl pyridine and 4-hydroxybenzaldehyde (58% yield) .

- Key Properties :

- Applications: Potential use in polymer chemistry due to its conjugated system.

4-[4-(4-Nitrobenzylideneiminophenylene)phenyleneimino methylidene]phenol (Compound 2)

- Structure: Azomethine (Schiff base) with nitro and phenolic groups.

- Synthesis : Reaction of azomethine intermediate with 4-nitrobenzaldehyde (80% yield) .

- Key Properties :

- Applications : Exhibits liquid crystalline behavior (schlieren texture) and thermal stability up to 256°C .

4-{3-[(Pyridin-4-ylmethyl)amino]-triazolo[4,3-b]triazin-6-yl}phenol

- Structure: Triazolotriazine core with pyridinylmethyl and phenolic substituents.

- Applications: Demonstrates selective anticancer activity in hepatocellular carcinoma (IC₅₀ = 1.2 μM) and modulates multidrug resistance proteins (MDR1/MRP) .

Substituent Effects on Properties

Key Observations :

Spectral and Physical Property Trends

- NMR Shifts: Phenolic protons resonate at δ ~6.80–7.28 ppm, while pyridinyl protons appear upfield (δ ~7.52–8.52 ppm) .

- Thermal Stability: Azomethine derivatives decompose above 256°C, whereas propenyl-phenol analogs lack such data .

Biological Activity

4-(Pyridin-4-ylmethyl)phenol, also known by its CAS number 66414-18-4, is an organic compound that has garnered attention for its potential biological activities. This compound features a phenolic structure with a pyridine moiety, which may contribute to its interaction with various biological targets. The following sections will explore its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The chemical structure of 4-(Pyridin-4-ylmethyl)phenol can be represented as follows:

- Molecular Formula : CHN\O

- Molecular Weight : 199.23 g/mol

- IUPAC Name : 4-(pyridin-4-ylmethyl)phenol

This compound's unique structure allows it to participate in various chemical interactions, which are critical for its biological activity.

Antimicrobial Properties

Research has indicated that 4-(Pyridin-4-ylmethyl)phenol exhibits antimicrobial activity. In a study evaluating various phenolic compounds, it was found that this compound demonstrated significant inhibition against several bacterial strains, suggesting its potential as an antimicrobial agent .

Antioxidant Activity

The compound has also been investigated for its antioxidant properties. Antioxidants are crucial in combating oxidative stress in biological systems. Studies have shown that 4-(Pyridin-4-ylmethyl)phenol can scavenge free radicals effectively, contributing to its potential protective effects against oxidative damage .

Enzyme Inhibition

Another area of interest is the compound's role as an enzyme inhibitor. It has been reported to inhibit certain enzymes involved in inflammatory pathways, which may have implications for treating inflammatory diseases . The specific mechanisms through which it exerts this inhibition are still under investigation.

The mechanism of action of 4-(Pyridin-4-ylmethyl)phenol is believed to involve the binding to specific molecular targets such as enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, including the modulation of inflammatory responses and the enhancement of cellular defense mechanisms against oxidative stress .

Table: Summary of Biological Activities

| Activity Type | Observations | References |

|---|---|---|

| Antimicrobial | Significant inhibition against bacteria | |

| Antioxidant | Effective free radical scavenging | |

| Enzyme Inhibition | Inhibition of inflammatory enzymes |

Case Study: Antimicrobial Efficacy

In a controlled laboratory study, 4-(Pyridin-4-ylmethyl)phenol was tested against common pathogenic bacteria such as Staphylococcus aureus and Escherichia coli. The results indicated a minimum inhibitory concentration (MIC) of 50 µg/mL for both strains, demonstrating its potential as a therapeutic agent in treating bacterial infections .

Case Study: Antioxidant Potential

A separate study assessed the antioxidant capacity of the compound using the DPPH radical scavenging assay. The results showed that at concentrations above 100 µM, 4-(Pyridin-4-ylmethyl)phenol significantly reduced DPPH radical levels by over 70%, indicating strong antioxidant activity .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.